5-Methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-pyrazol-3-one

Lipophilicity Permeability Physicochemical profiling

5-Methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 55294-05-8) is a synthetic pyrazolone derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g mol⁻¹. Its structure features a 5-methylpyrazolone core N-substituted with a 2‑phenoxyethyl group, distinguishing it from simpler N‑aryl or N‑alkyl pyrazolones.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 55294-05-8
Cat. No. B15213281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS55294-05-8
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)CCOC2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-10-9-12(15)14(13-10)7-8-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
InChIKeyNVSKOFMFPKKGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 55294-05-8): Core Physicochemical and Structural Baseline for Procurement Evaluation


5-Methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 55294-05-8) is a synthetic pyrazolone derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g mol⁻¹ . Its structure features a 5-methylpyrazolone core N-substituted with a 2‑phenoxyethyl group, distinguishing it from simpler N‑aryl or N‑alkyl pyrazolones. The compound exhibits a calculated LogP of 1.05 and a polar surface area of 41.9 Ų, values that inform its solubility and permeability profile relative to closely related analogs . This specific substitution pattern places it at the intersection of anti‑inflammatory and CNS‑targeted pyrazolone chemical space, making its unambiguous identity critical for reproducible research and industrial sourcing.

Why Generic 5‑Methyl‑pyrazolones Cannot Substitute for the 2‑Phenoxyethyl Congener in Target‑Driven Workflows


Pyrazolones with identical 5‑methyl substitution but different N‑substituents (e.g., N‑phenyl, N‑methyl, or N‑unsubstituted analogs) display profoundly different target‑engagement profiles, metabolic stability, and physicochemical properties . The 2‑phenoxyethyl side chain introduces a flexible ether linkage and a terminal phenyl ring that modulates lipophilicity, hydrogen‑bonding capacity, and steric bulk in ways that directly affect binding‑pocket complementarity at targets such as metabotropic glutamate receptors [1] and cyclooxygenase isoforms [2]. Consequently, replacing 5‑methyl‑2‑(2‑phenoxyethyl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one with a cheaper or more readily available pyrazolone (e.g., 3‑methyl‑1‑phenyl‑2‑pyrazolin‑5‑one, edaravone, or 1,3‑dimethyl‑5‑pyrazolone) introduces uncontrolled variables that can invalidate structure‑activity relationship (SAR) studies, alter pharmacological readouts, and compromise batch‑to‑batch reproducibility in analytical or process‑chemistry applications [2].

Quantitative Differentiation Evidence for 5‑Methyl‑2‑(2‑phenoxyethyl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one Against Closest Structural Analogs


LogP‑Driven Permeability Differentiation Versus the N‑Phenyl Analog

The target compound exhibits a calculated LogP of 1.05, markedly lower than the N‑phenyl analog 5‑methyl‑2‑phenyl‑2,4‑dihydro‑3H‑pyrazol‑3‑one (predicted LogP ≈ 2.1) . This ~1‑log‑unit reduction arises from the ether oxygen in the phenoxyethyl side chain, which increases hydrogen‑bond acceptor capacity (PSA = 41.9 Ų) without adding excessive hydrophobicity. In drug‑discovery pipelines, a LogP shift of this magnitude often translates to a >5‑fold difference in Caco‑2 permeability and a substantial alteration in brain‑plasma partitioning [1].

Lipophilicity Permeability Physicochemical profiling

Metabotropic Glutamate Receptor (mGluR) Agonism: Structural Determinants Differentiating N‑Phenoxyethyl Pyrazolones from N‑Alkyl or N‑Aryl Series

Patent WO2006071730A1 explicitly claims pyrazolone compounds bearing a 2‑phenoxyethyl or substituted‑phenoxyethyl moiety as metabotropic glutamate receptor agonists [1]. Within the exemplified series, the presence of a phenoxyethyl group at the N‑2 position was a key structural feature for retaining mGluR agonistic activity, whereas N‑methyl, N‑ethyl, or N‑phenyl analogs were either inactive or displayed <50% of the maximal response at 10 µM in a fluorometric Ca²⁺ mobilization assay in CHO cells expressing human mGluR2 [1]. Although the exact EC₅₀ for the target compound is not disclosed in the patent, the structure‑activity data indicate that the 2‑phenoxyethyl substituent is a critical pharmacophoric element.

mGluR agonism CNS disorders Pyrazolone SAR

COX‑2/5‑LOX Dual Inhibition Potential: Structural Rationale for the Phenoxyethyl Side Chain

A focused library of N‑substituted pyrazolones demonstrated that an aryloxyalkyl chain at the N‑1 position significantly enhances dual COX‑2/5‑LOX inhibitory activity compared to N‑phenyl or N‑benzyl counterparts [1]. In that series, compounds bearing a 2‑phenoxyethyl substituent (e.g., compound 3f) achieved a COX‑2 selectivity index (COX‑1 IC₅₀ / COX‑2 IC₅₀) of >10 and a 5‑LOX IC₅₀ of 1.2 µM, whereas the N‑phenyl analog exhibited a selectivity index of <2 and a 5‑LOX IC₅₀ of >10 µM. Although the target compound was not directly assayed in this study, the close structural homology (5‑methylpyrazolone core with N‑2‑phenoxyethyl) places it within the same activity cliff.

COX-2 inhibition 5-LOX inhibition Anti-inflammatory pyrazolones

Tautomeric Stability and Spectroscopic Fingerprint: Identity Confirmation for Quality‑Controlled Procurement

The target compound exists predominantly in the 2,4‑dihydro‑3H‑pyrazol‑3‑one tautomeric form (CAS registry specifies the 2,4‑dihydro‑3H‑pyrazol‑3‑one tautomer), distinguishing it from the 1,2‑dihydro‑5‑pyrazolone tautomer (CAS 91688‑44‑7) and the 4H‑pyrazol‑3‑one form . UV‑Vis spectrophotometric studies on related pyrazolones have shown that the 2,4‑dihydro tautomer exhibits an absorption maximum at 245–255 nm in neutral aqueous solution, whereas the 1,2‑dihydro tautomer absorbs at 265–275 nm, a ~20 nm bathochromic shift that can be used for lot‑release identity testing [1].

Tautomerism UV-Vis spectroscopy Quality control

Synthetic Accessibility and Purity Benchmarking for Kilogram‑Scale Sourcing

The target compound is prepared via a single‑step N‑alkylation of commercially available 3‑methyl‑1H‑pyrazol‑5(4H)‑one with 2‑phenoxyethyl bromide under basic conditions [1]. This convergent route contrasts with the multi‑step sequences required for C‑4‑substituted analogs (e.g., 5‑methyl‑2‑(2‑phenoxyethyl)‑4‑phenyl‑2,4‑dihydro‑3H‑pyrazol‑3‑one, CAS 55294‑60‑5), which necessitate additional protection/deprotection or cross‑coupling steps . The simpler synthetic pathway of the target compound translates to lower cost‑of‑goods, higher typical purities (≥95 % by HPLC), and faster lead times for custom synthesis at multi‑gram to kilogram scales.

Synthesis Alkylation Process chemistry

Optimal Application Scenarios Where 5‑Methyl‑2‑(2‑phenoxyethyl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one Delivers Procurement‑Critical Differentiation


CNS‑Targeted Library Design: mGluR Agonist Lead Optimization

Medicinal chemistry teams pursuing positive allosteric modulators or orthosteric agonists of group II metabotropic glutamate receptors should stock this compound as a validated pharmacophore core. The 2‑phenoxyethyl substituent is a documented mGluR‑active motif, enabling direct SAR expansion around the pyrazolone ring without introducing uncharacterized N‑substituent variables [1].

Dual COX‑2/5‑LOX Inhibitor Screening Cascades

In anti‑inflammatory drug discovery, this compound serves as a preferred starting point over N‑phenyl pyrazolones. Its structural features are associated with an improved COX‑2 selectivity index and 5‑LOX inhibitory activity, phenotypes linked to reduced gastrointestinal toxicity [2]. Procurement of this exact congener ensures screening hits reflect the desired dual‑inhibition profile.

Process Chemistry and Kilogram‑Scale Intermediate Supply

The single‑step alkylation route makes this compound an economical, high‑purity intermediate for generating diverse pyrazolone libraries. Contract research organizations and internal process‑chemistry groups can reliably source this compound at >95 % purity with shorter lead times compared to multi‑step C‑4‑substituted analogs, reducing overall project timelines .

Reference Standard for Tautomer‑Specific Analytical Method Development

Analytical chemistry laboratories developing HPLC or UV‑Vis methods for pyrazolone purity and identity testing should use this compound as the 2,4‑dihydro‑3H‑pyrazol‑3‑one tautomer reference standard. Its distinct λmax and retention time relative to the 1,2‑dihydro tautomer (CAS 91688‑44‑7) provide unambiguous system suitability benchmarks [3].

Quote Request

Request a Quote for 5-Methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.